2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Overview
Description
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Ligand Development
- Use in Bifunctional Ligand Synthesis : It's utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, which have potential applications in chelation therapy and diagnostic imaging. These ligands feature a carboxylic or an amino group, suitable for conjugation and metal ion complexation (Anelli et al., 1999).
Advanced Organic Chemistry
In the Synthesis of Cyclohexenes : This compound is involved in the preparation of 1,3-dimethyl-2-ethoxycarbonyl-1-(trifluoromethyl)cyclohex-4-ene through cycloaddition with 1,3-pentadiene, showcasing its role in the synthesis of complex organic structures (Abele et al., 1993).
Selective Gamma Substitution of Unsaturated Esters : It demonstrates selective gamma substitution when treated with Lewis acid and carbonyl compounds, highlighting its utility in specific organic synthesis processes (Albaugh-Robertson & Katzenellenbogen, 1982).
Pharmaceutical Applications
- In Synthesis of Heterocyclic β-Amino Acids : This compound aids in the synthesis of β-amino acids like β-amino-5-pyrimidinepropanoic ester, crucial in peptide and peptidomimetic synthesis, which have pharmaceutical applications (Bovy & Rico, 1993).
Material Science and Nanotechnology
- Organic Solar Cell Applications : It's used in organic solar cells as an amine-based fullerene, enhancing electron mobility and showing potential in nano-structured organic solar cells (Lv et al., 2014).
Analytical Chemistry
- Study of Isomeric Methyl Ethyl Mixed Esters : Its isomeric forms have been studied under electron ionization to understand their different mass spectra, contributing to analytical chemistry (Tamiri et al., 2003).
Mechanism of Action
Mode of Action
Given its structure, it may interact with various enzymes or receptors within the body, leading to changes in cellular function .
Pharmacokinetics
The compound may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester”. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its function .
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHOURUZMGZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338105 |
Source
|
Record name | 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510729-27-8 |
Source
|
Record name | 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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